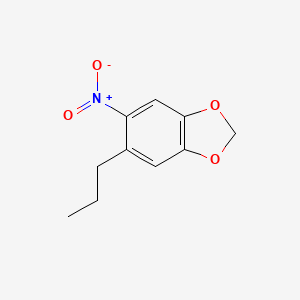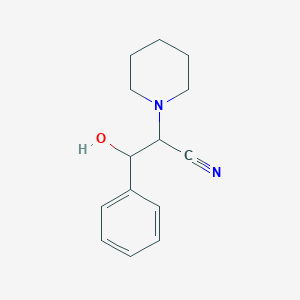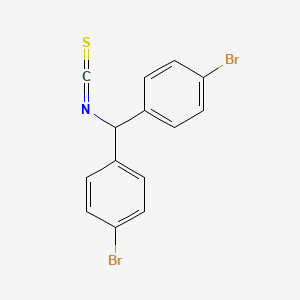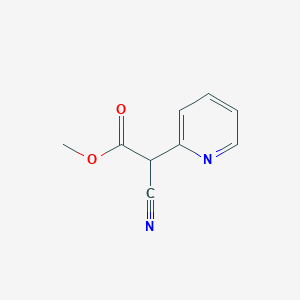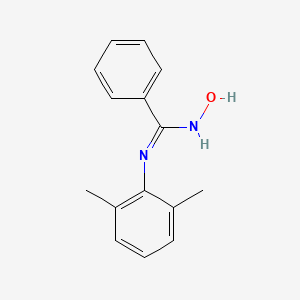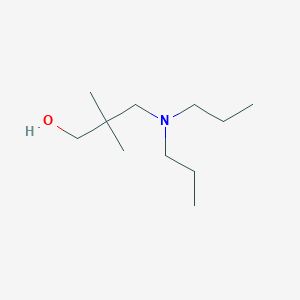
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound derived from anthracene. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. It is a component of coal tar and is used in the production of various dyes and other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride typically involves multiple steps. The starting material, anthracene, undergoes a series of chemical reactions including nitration, reduction, and acylation to form the desired compound. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product .
化学反应分析
Types of Reactions
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroxyanthracenes, and substituted anthracenes. These products have significant applications in dye production, pharmaceuticals, and other chemical industries .
科学研究应用
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride include:
Anthraquinone: A derivative of anthracene used in dye production.
Hydroxyanthracene: Compounds with hydroxy groups attached to the anthracene structure.
Substituted Anthracenes: Anthracene derivatives with various functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. This makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
81085-95-2 |
|---|---|
分子式 |
C21H23ClN2O5 |
分子量 |
418.9 g/mol |
IUPAC 名称 |
2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O5.ClH/c1-23(2)9-5-8-22-16(25)11-12-10-15(24)17-18(19(12)26)21(28)14-7-4-3-6-13(14)20(17)27;/h3-4,6-7,10,24,26H,5,8-9,11H2,1-2H3,(H,22,25);1H |
InChI 键 |
YUXFIWZYHMHKTC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


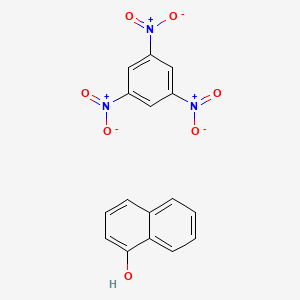
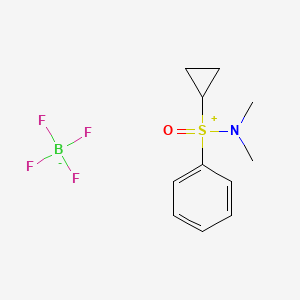

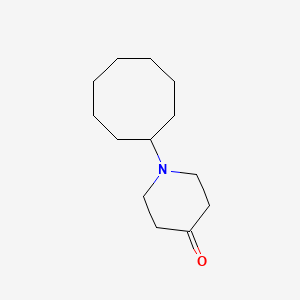
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
